3-[4-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized and evaluated for their in vitro antibacterial activity . Another study reported the use of 4-(Chloromethyl)phenyl isocyanate in the synthesis of a series of carbamate derivatives of Hoechst 33258, potential anticancer agents .Scientific Research Applications
Antibacterial Activity
A series of compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole showed notable antibacterial activity. Specifically, a compound in this series exhibited significant activity against various bacteria, highlighting the potential of these compounds in antibacterial applications (Rai et al., 2010).
Ring-Fission and Bond Cleavage Reactions
The reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole led to interesting findings. This study revealed ring fission of the oxadiazole system and formation of complex compounds, contributing to the understanding of chemical reactions involving 1,2,4-oxadiazoles (Jäger et al., 2002).
Basicity Studies
The basicity of various substituted 1,2,4-oxadiazoles, including those with phenyl and methyl groups, was examined. This research is crucial in understanding the chemical properties of these compounds, which can inform their potential applications in various fields (Trifonov et al., 2005).
Photo-luminescent Properties
Research into 1,3,4-oxadiazole derivatives, related to 1,2,4-oxadiazoles, revealed interesting photo-luminescent properties. These findings could be pivotal in developing new materials for electronic and photonic applications (Han et al., 2010).
Lithiation and Ring Cleavage
The study of lithiation of methyl-substituted 1,2,4-oxadiazoles provided insights into various reactions, including lateral lithiation and ring cleavage. This research is significant for synthetic chemistry, offering pathways for creating novel compounds (Micetich, 1970).
Computational and Pharmacological Evaluation
A computational and pharmacological study on novel derivatives of 1,3,4-oxadiazole revealed potential applications in toxicity assessment, tumor inhibition, and anti-inflammatory actions. Such research expands the understanding of these compounds in medical and pharmacological contexts (Faheem, 2018).
Isoheterocyclic Rearrangements
Research on the rearrangement of 3-benzoylamino-5-methyl-1,2,4-oxadiazole and related compounds provided valuable insights into the behavior of these molecules under different conditions, which is crucial for chemical synthesis and drug design (Vivona et al., 1975).
properties
IUPAC Name |
3-[4-(chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSKPRZTLKQUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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